3-(2-Bromophenyl)-4H-1,2,4-triazole
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Overview
Description
3-(2-Bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that compounds with similar structures, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, interact with their targets through a combination of exceptionally mild and functional group tolerant reaction conditions . The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, are known to affect carbon–carbon bond forming reactions .
Action Environment
It’s worth noting that compounds with similar structures, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, have been known to operate under a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in the presence of a base and under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Bromophenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.
Biological Studies: Researchers use this compound to study its interactions with biological targets, exploring its potential as a bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-4H-1,2,4-triazole
- 3-(2-Fluorophenyl)-4H-1,2,4-triazole
- 3-(2-Methylphenyl)-4H-1,2,4-triazole
Uniqueness
3-(2-Bromophenyl)-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-bromophenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWFPACWJIHFDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682057 |
Source
|
Record name | 5-(2-Bromophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118863-61-9 |
Source
|
Record name | 5-(2-Bromophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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